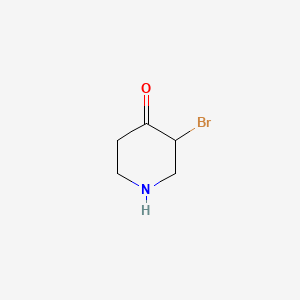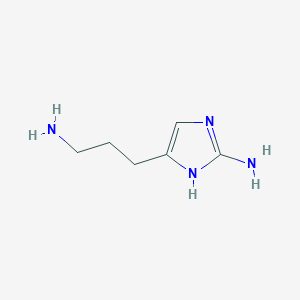
4-nitro-1H-indole-2,3-dione
Vue d'ensemble
Description
“4-nitro-1H-indole-2,3-dione” is a derivative of 1H-indole-2,3-dione, also known as Isatin . Isatin is an indole derivative and is synthetically useful for the production of a broad range of heterocyclic molecules . It has a wide range of biological and pharmacological activities, including anticancer, anti-inflammatory, antiviral, anticonvulsant, anti-TB, antidiabetic, anti-microbial, antitumor, antimalarial, anti-HIV, antibacterial, anti-analgesic, and antiplasmodial activities .
Molecular Structure Analysis
The molecular structure of 1H-indole-2,3-dione consists of two cyclic rings, one of which is six-membered (aromatic property) and the other is five-membered (anti-aromatic character). Both rings lie in the same plane. A five-membered ring contains a nitrogen atom and two carbonyl groups .Chemical Reactions Analysis
Isatin and its derivatives show important chemical reactions such as oxidation, ring expansion, Friedel–Crafts reaction, and aldol condensation . These reactions produce several biologically viable compounds like 2-oxindoles, tryptanthrin, indirubins, and many more .Physical And Chemical Properties Analysis
The molecular formula of 1H-indole-2,3-dione is C8H5NO2, and its molecular weight is 147.1308 . More specific physical and chemical properties of “4-nitro-1H-indole-2,3-dione” are not available in the retrieved data.Applications De Recherche Scientifique
Monoamine Oxidase Inhibitors
4-Nitroindoline-2,3-dione derivatives have been studied for their potential as reversible monoamine oxidase (MAO) inhibitors . These compounds could be beneficial in treating various neurological disorders, including depression and Parkinson’s disease, by preventing the breakdown of monoamine neurotransmitters.
Antimicrobial and Antifungal Agents
Research has indicated that certain derivatives of 4-Nitroindoline-2,3-dione exhibit antimicrobial and antifungal properties . This makes them valuable in the development of new medications to combat resistant strains of bacteria and fungi.
Herbicides
The structural analogs of 4-Nitroindoline-2,3-dione have been explored for their use as herbicides . Their ability to interfere with essential biological pathways in plants can be harnessed to control weed growth in agriculture.
Colorants and Dyes
Compounds based on 4-Nitroindoline-2,3-dione have been utilized in the synthesis of colorants and dyes . These dyes find applications in various industries, including textiles and inks, due to their vibrant colors and stability.
Polymer Additives
4-Nitroindoline-2,3-dione derivatives serve as polymer additives . They can enhance the properties of polymers, such as thermal stability and mechanical strength, making them suitable for advanced material applications.
Organic Synthesis
In organic synthesis, 4-Nitroindoline-2,3-dione is used as a building block for constructing complex organic molecules . Its reactivity allows for the formation of diverse structures, which are crucial in pharmaceutical research and material science.
Orientations Futures
Mécanisme D'action
Target of Action
Isoindoline-1,3-dione heterocycles, a class of compounds to which 4-nitroindoline-2,3-dione belongs, have been studied for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
Mode of Action
The electrophilic reactivity of nitroindoles, a group that includes 4-nitroindoline-2,3-dione, has been explored in a wide range of chemical reactions . These reactions often involve interactions with electron-rich species, leading to diversely substituted indoles .
Biochemical Pathways
Isoindoline-1,3-dione heterocycles have been noted for their diverse chemical reactivity and promising applications . The synthesis process of these heterocycles involves various methods, each offering unique advantages and challenges .
Result of Action
Nitroindoles have been shown to have remarkable electrophilic reactivity with electron-rich species, leading to the generation of diversely substituted indoles .
Propriétés
IUPAC Name |
4-nitro-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O4/c11-7-6-4(9-8(7)12)2-1-3-5(6)10(13)14/h1-3H,(H,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYITZWXVYYSISG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50471680 | |
| Record name | 4-nitro-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50471680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-nitro-1H-indole-2,3-dione | |
CAS RN |
61394-93-2 | |
| Record name | 4-Nitro-1H-indole-2,3-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61394-93-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-nitro-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50471680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1600518.png)

![5,8-Diazaspiro[3.5]nonane](/img/structure/B1600522.png)








